3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a combination of thiophene, pyrrolidine, and thiazolidine rings
Scientific Research Applications
3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
Target of Action
The compound “3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex molecule that likely interacts with multiple targets. It contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . The thiophene moiety is a privileged heterocycle that exhibits many pharmacological properties .
Biochemical Pathways
Compounds containing pyrrolidine and thiophene moieties have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These moieties are known to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
Result of Action
Compounds containing pyrrolidine and thiophene moieties have been reported to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The physicochemical properties of the compound, including its size, charge, and lipophilicity, can be substantially modified to improve its pharmacokinetic profile, alter cell penetrability, and potentially affect its resistance to environmental factors .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize any potential risks.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiophen-3-yl Acetyl Intermediate: This step involves the acylation of thiophene to form the thiophen-3-yl acetyl intermediate.
Pyrrolidine Ring Formation: The intermediate is then reacted with a pyrrolidine derivative under controlled conditions to form the pyrrolidin-3-yl acetyl compound.
Thiazolidine-2,4-dione Ring Formation: Finally, the pyrrolidin-3-yl acetyl compound is reacted with a thiazolidine-2,4-dione derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.
Thiazolidine Derivatives: Compounds featuring the thiazolidine ring, such as thiazolidine-4-carboxylic acid.
Uniqueness
3-(1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-11(5-9-2-4-19-7-9)14-3-1-10(6-14)15-12(17)8-20-13(15)18/h2,4,7,10H,1,3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOPFHBIJQXHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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